Divergent Metabolic Phenotype: Glucose Accumulation Versus Glucose Depletion Relative to Isatin Control
In the Echinococcus multilocularis metacestode model, compound 1b (the target compound) and isatin exert directionally opposite effects on parasite glucose homeostasis. Isatin (2,3-indolinedione) administered in vivo for 18 days significantly decreased glucose and glycogen stores in the metacestode . In contrast, compound 1b increased the glucose concentration in the parasite while only partially decreasing glycogen content, a pattern consistent with a distinct mechanism of metabolic disruption . Both compounds decreased lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) activities selectively in the parasite, but compound 1b was explicitly identified as the most effective member of the propargylic alcohol series .
| Evidence Dimension | Parasite glucose/glycogen modulation after 18-day in vivo treatment |
|---|---|
| Target Compound Data | Glucose concentration increased; glycogen content partially decreased; LDH activity decreased |
| Comparator Or Baseline | Isatin (parent compound): glucose and glycogen stores declined significantly; ALP and LDH activities decreased |
| Quantified Difference | Directional reversal: glucose increased (compound 1b) vs. glucose decreased (isatin). Quantitative fold-change values not reported in abstract. |
| Conditions | Echinococcus multilocularis metacestodes in Meriones unguiculatus (Mongolian gerbil), 18-day oral or parenteral treatment |
Why This Matters
The divergent glucose phenotype means that procurement of compound 1b is mandatory for studies investigating parasite metabolic disruption via LDH inhibition; generic isatin cannot reproduce this effect and would confound metabolic endpoint interpretation.
- [1] Delabre-Defayolle I, Sarciron ME, Audin P, Gabrion C, Duriez T, Paris J, Petavy AF. Echinococcus multilocularis metacestodes: biochemical and ultrastructural investigations on the effect of isatin (2-3 indoline dione) in vivo. J Antimicrob Chemother. 1989 Feb;23(2):237-45. doi: 10.1093/jac/23.2.237. PMID: 2708182. View Source
- [2] Sarciron ME, Audin P, Delabre I, Gabrion C, Petavy AF, Paris J. Synthesis of propargylic alcohols and biological effects on Echinococcus multilocularis metacestodes. J Pharm Sci. 1993 Jun;82(6):605-9. doi: 10.1002/jps.2600820612. PMID: 8331534. View Source
